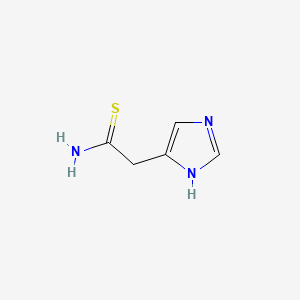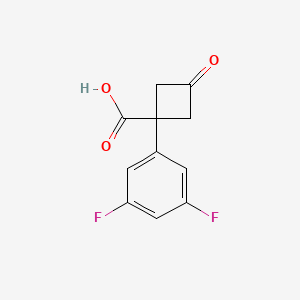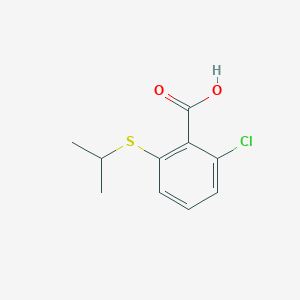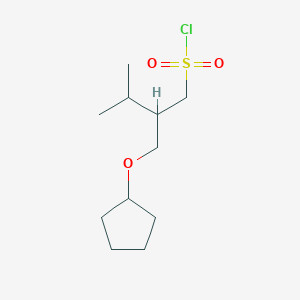
ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a but-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction and enhance selectivity.
化学反应分析
Types of Reactions
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ethyl (2E)-3-(pyridin-2-yl)but-2-enoate: A geometric isomer with different spatial arrangement around the double bond.
Methyl (2Z)-3-(pyridin-2-yl)but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (2Z)-3-(pyridin-3-yl)but-2-enoate: A positional isomer with the pyridine ring attached at a different position.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of the pyridine ring at the 2-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl (Z)-3-pyridin-2-ylbut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)8-9(2)10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8- |
InChI 键 |
HZIBXOUYZSLKHK-HJWRWDBZSA-N |
手性 SMILES |
CCOC(=O)/C=C(/C)\C1=CC=CC=N1 |
规范 SMILES |
CCOC(=O)C=C(C)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


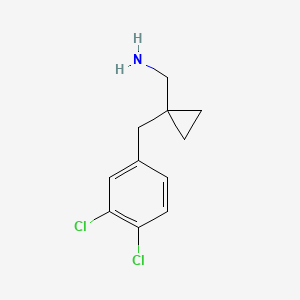
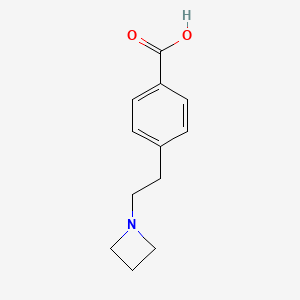

![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
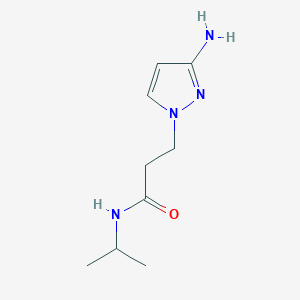
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
